

Application Note: Mitochondrial Fatty Acid Oxidation Profiling using Palmitoyl-DL-carnitine Chloride

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Compound of Interest

Compound Name: *Palmitoyl-DL-carnitine chloride, powder*

Cat. No.: *B12061794*

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Executive Summary

Palmitoyl-DL-carnitine chloride is a synthetic long-chain acylcarnitine used to interrogate mitochondrial fatty acid oxidation (FAO) independent of the rate-limiting enzyme Carnitine Palmitoyltransferase 1 (CPT1). By mimicking the activated fatty acid intermediate that naturally translocates across the inner mitochondrial membrane, this compound allows researchers to isolate and measure the efficiency of the Carnitine-Acylcarnitine Translocase (CACT), Carnitine Palmitoyltransferase 2 (CPT2), and the downstream

-oxidation spiral.

This guide details the physicochemical handling of the racemic mixture (DL-form), specific protocols for high-throughput respirometry (Seahorse XF), and critical troubleshooting for avoiding surfactant-induced toxicity.

Technical Background & Mechanism

The CPT1 Bypass Mechanism

In intact fatty acid metabolism, long-chain fatty acids (LCFAs) like palmitate must be converted to Palmitoyl-CoA and then to Palmitoylcarnitine by CPT1 on the outer mitochondrial membrane (OMM) to enter the matrix.[1] CPT1 is the primary rate-limiting step and is highly regulated (e.g., inhibited by malonyl-CoA).

Why use Palmitoylcarnitine? Exogenous Palmitoylcarnitine bypasses CPT1. It directly accesses the CACT transporter on the inner mitochondrial membrane (IMM). This allows researchers to:

- Isolate Defects: Distinguish between CPT1 deficiencies and downstream (-oxidation/ETC) defects.
- Maximize Flux: Drive respiration at maximal capacity without CPT1 regulatory bottlenecks.

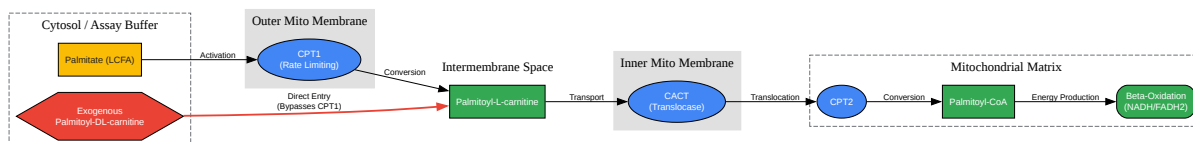
The Racemic Mixture (DL vs. L)

Palmitoyl-DL-carnitine chloride is a racemic mixture containing both the L-isomer (physiologically active) and the D-isomer.

- L-Palmitoylcarnitine: The specific substrate for CACT and CPT2.[1]
- D-Palmitoylcarnitine: Generally metabolically inert regarding -oxidation but competes for transport sites and can act as a competitive inhibitor in high concentrations.

Critical Experimental Adjustment: When using the DL form, the effective concentration of the active L-isomer is 50% of the total nominal concentration. Protocols below are optimized for the DL-form but include conversion factors for the pure L-form.

Pathway Visualization



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Caption: Mechanism of Action. Exogenous Palmitoyl-DL-carnitine enters the intermembrane space directly, bypassing the CPT1 regulatory checkpoint required for native fatty acids.

Material Handling & Preparation

Compound: Palmitoyl-DL-carnitine chloride (CAS: 6865-14-1) Molecular Weight: ~436.1 g/mol
[2]

Solubility & Stock Solutions

Palmitoylcarnitine is an amphiphilic molecule (detergent-like properties). Improper solubilization leads to micelle formation and inconsistent data.

Solvent	Max Solubility	Stability (-20°C)	Notes
Ethanol (Abs.)	20 mg/mL	3 months	Preferred. Evaporates easily; keeps volume low.
DMSO	14 mg/mL	6 months	Good for small volumes. Avoid >0.1% final DMSO in assay.
Water	<5 mg/mL	Unstable	Requires heating (45°C) and sonication. Not recommended for stocks.

Preparation Protocol

- Weighing: Weigh 10 mg of Palmitoyl-DL-carnitine chloride.
- Dissolution: Dissolve in 500 µL of absolute ethanol to create a 45 mM stock.
- Aliquoting: Aliquot into small volumes (e.g., 20 µL) in glass vials (avoid plastics that leach plasticizers).
- Storage: Store at -20°C. Do not refreeze aliquots more than once.

Application Protocol: Seahorse XF Respirometry

This protocol uses Plasma Membrane Permeabilizer (PMP) to allow Palmitoylcarnitine to access mitochondria in adherent cells without isolating them.

Target Audience: Drug discovery screening for metabolic modulators.

Reagents & Buffers[3]

- Assay Medium (1X MAS): 70 mM Sucrose, 220 mM Mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, 0.2% (w/v) Fatty Acid-Free BSA, pH 7.2.
- Substrate Mix (Final Assay Conc.):

- Palmitoyl-DL-carnitine: 20 μ M - 40 μ M (Equivalent to 10-20 μ M L-isomer).
- Malate: 0.5 mM (Essential co-substrate to spark TCA cycle).
- Permeabilizer: XF PMP (Recombinant Perfringolysin O) or Saponin (25 μ g/mL).

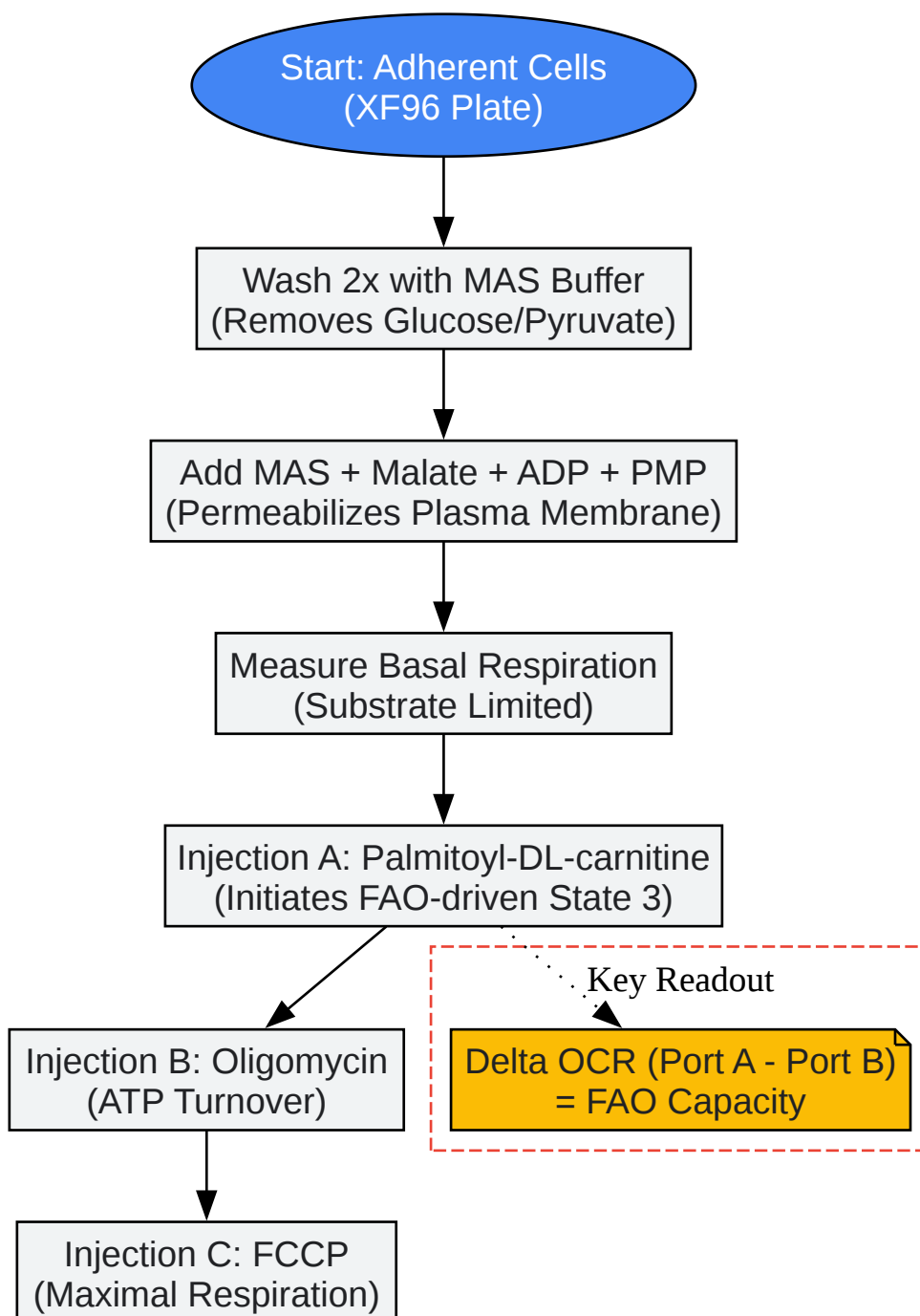
Experimental Workflow

- Cell Seeding (Day -1): Plate cells (e.g., HepG2, C2C12) at 20,000–40,000 cells/well in XF96 plates.
- Cartridge Hydration (Day -1): Hydrate XF cartridge in Calibrant at 37°C (non-CO₂).
- Assay Day Preparation:
 - Wash cells 2x with 1X MAS buffer (warm).[3]
 - Add 180 μ L of 1X MAS containing 0.5 mM Malate + ADP (4 mM).
 - Note: Do not add Palmitoylcarnitine yet if using it as an injection, OR add it to the bulk media if measuring steady-state. Standard method: Inject Palmitoylcarnitine.
- Injection Strategy (Mito Stress Test Modified):

Port	Compound	Final Conc.[3][4][5] (Well)	Purpose
A	Palmitoyl-DL-carnitine	40 μ M	Initiates Lipid-driven Respiration (State 3).
B	Oligomycin	2 μ M	Inhibits ATP Synthase (measures leak).
C	FCCP	1-2 μ M	Uncoupler (measures maximal capacity).
D	Rotenone/Antimycin A	0.5 μ M	Shuts down ETC (non-mitochondrial baseline).

Technical Note: PMP (1 nM) must be present in the well before the assay starts or added via Port A. Most users add PMP to the MAS buffer immediately before the assay run.

Workflow Diagram



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Caption: Seahorse XF Workflow for FAO analysis using Permeabilized Cells. PMP allows direct access of substrates to mitochondria.

Troubleshooting & Optimization

Toxicity Warning (The "Detergent Effect")

Palmitoylcarnitine is amphiphilic. At concentrations $>50 \mu\text{M}$ (DL-form) or $>25 \mu\text{M}$ (L-form), it acts as a detergent.

- Symptom: Rapid loss of mitochondrial membrane potential () and release of Cytochrome C.
- Validation: If OCR spikes initially but then crashes to zero before Rotenone injection, you have lysed the mitochondria. Titrate down (try 10, 20, 30 μM).

The "Malate Effect"

Palmitoylcarnitine oxidation produces Acetyl-CoA. Without Malate (source of oxaloacetate), Acetyl-CoA cannot enter the Krebs cycle, and respiration will stall.

- Requirement: Always include 0.5 mM Malate.
- Control: Run a "Malate only" well. It should show low OCR (State 2) compared to Malate + Palmitoylcarnitine.

DL-Form Correction

If your protocol was established using L-Palmitoylcarnitine, and you switch to Palmitoyl-DL-carnitine:

- Double the concentration. (e.g., if using 10 μM L-form, use 20 μM DL-form).
- Verify Kinetics: Run a pilot study to ensure the D-isomer is not causing competitive inhibition in your specific cell line.

References

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- DL vs L Isomer Specificity: Bremer, J. (1983). "Carnitine--metabolism and functions." [1] *Physiological Reviews*.
- Mitochondrial Toxicity Screening: Agilent Technologies. "Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement."

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